An In-depth Technical Guide to the Chemical Properties of D-Fructose-d-1
An In-depth Technical Guide to the Chemical Properties of D-Fructose-d-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Fructose, a ketohexose, is a fundamental monosaccharide with significant roles in biochemistry and as a key structural component of many vital oligo- and polysaccharides. Its isotopically labeled analogue, D-Fructose-d-1, in which the hydrogen atom at the C1 position is replaced by deuterium, serves as a valuable tool in metabolic research, mechanistic studies of enzymatic reactions, and as an internal standard in mass spectrometry-based analyses. This technical guide provides a comprehensive overview of the chemical properties of D-Fructose-d-1, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for its characterization are also presented.
While specific experimental data for D-Fructose-d-1 is limited in the current literature, this guide provides extensive data for unlabeled D-Fructose and elucidates the expected variations arising from the isotopic substitution.
I. Physicochemical Properties
The introduction of a single deuterium atom at the C1 position is not expected to significantly alter the macroscopic physical properties of D-fructose. However, subtle differences in properties such as melting point and density may exist due to the change in molecular weight and vibrational energies. The following table summarizes the known physical properties of D-Fructose, which are expected to be very similar for D-Fructose-d-1.
Table 1: Physicochemical Properties of D-Fructose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Melting Point | 103-105 °C (decomposition) | --INVALID-LINK-- |
| Solubility in Water | Highly soluble | --INVALID-LINK-- |
| Specific Rotation [α]D²⁰ | -92.25° (c=10, H₂O) | --INVALID-LINK-- |
Note: The molecular weight of D-Fructose-d-1 will be approximately 181.16 g/mol .
II. Spectral Data
The primary differences between D-Fructose and D-Fructose-d-1 will be observed in their mass spectrometry and nuclear magnetic resonance (NMR) spectra due to the mass and magnetic properties of deuterium.
A. Mass Spectrometry
In mass spectrometry, D-Fructose-d-1 will exhibit a molecular ion peak (M+) that is one mass unit higher than that of unlabeled fructose. The fragmentation pattern is expected to be similar, with fragments containing the C1 position showing a corresponding mass shift.
Table 2: Predicted Mass Spectrometry Data for D-Fructose-d-1
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 182.07 | For unlabeled fructose, this is 181.07. |
| [M+Na]⁺ | 204.06 | For unlabeled fructose, this is 203.06. |
| [M-H]⁻ | 180.06 | For unlabeled fructose, this is 179.06. |
The fragmentation of fructose typically involves losses of water and formaldehyde. The major fragments for D-Fructose-d-1 are expected to be consistent with those of unlabeled fructose, with a +1 Da shift for fragments retaining the C1-deuterium.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
The most significant spectral difference will be in the ¹H and ¹³C NMR spectra.
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¹H NMR: The signal corresponding to the proton at the C1 position will be absent in the ¹H NMR spectrum of D-Fructose-d-1. This provides a clear marker for successful deuteration. The chemical shifts of neighboring protons may experience minor shifts due to the isotopic effect.
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¹³C NMR: The carbon at the C1 position will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shift of C1 will also be slightly upfield compared to unlabeled fructose.
Table 3: ¹H NMR Chemical Shifts for D-Fructose in D₂O [1]
| Tautomer | H-1 (ppm) | H-1' (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-6' (ppm) |
| β-pyranose | 3.71 | 3.56 | 3.80 | 3.90 | 4.00 | 4.03 | 3.71 |
| α-furanose | 4.10 | 4.21 | 4.01 | 3.82 | 3.68 | 3.61 | |
| β-furanose | 3.65 | 4.08 | 4.26 | 3.92 | 3.72 | 3.55 | |
| keto | 4.23 | 4.23 | 4.31 | 3.98 | 3.85 | 3.70 | 3.70 |
Note: For D-Fructose-d-1, the signals for H-1 and H-1' will be absent.
Table 4: ¹³C NMR Chemical Shifts for D-Fructose in D₂O
| Tautomer | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| β-pyranose | 64.9 | 98.8 | 68.3 | 70.4 | 70.6 | 63.2 |
| α-furanose | 64.2 | 104.9 | 77.2 | 76.0 | 81.1 | 63.5 |
| β-furanose | 63.4 | 101.9 | 81.8 | 75.8 | 82.8 | 62.1 |
Note: For D-Fructose-d-1, the C-1 signal will appear as a triplet and may be shifted slightly upfield.
C. Infrared (IR) Spectroscopy
The IR spectrum of D-Fructose-d-1 is expected to be very similar to that of D-Fructose. The most notable difference will be the appearance of C-D stretching and bending vibrations, which occur at lower frequencies (around 2200-2100 cm⁻¹) than the corresponding C-H vibrations (around 3000-2850 cm⁻¹).
Table 5: Characteristic IR Absorption Bands for D-Fructose
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3450 | O-H stretching |
| 2850-3000 | C-H stretching |
| ~1720 | C=O stretching (keto form) |
| 1000-1200 | C-O stretching |
For D-Fructose-d-1, a new band is expected in the 2100-2200 cm⁻¹ region corresponding to the C-D stretch.
III. Chemical Reactivity and Stability
The chemical reactivity of D-Fructose-d-1 is largely identical to that of D-Fructose. Key reactions include:
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Maillard Reaction: The reaction with amino acids to form brown pigments, a crucial process in food chemistry.
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Caramelization: The degradation of the sugar at high temperatures to produce caramel.
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Reduction: Reduction of the ketone group yields a mixture of D-sorbitol and D-mannitol.
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Oxidation: While less readily oxidized than aldoses, fructose can be oxidized under strong conditions.
The primary difference in reactivity will be due to the kinetic isotope effect (KIE) . Reactions involving the cleavage of the C-D bond at the C1 position will proceed at a slower rate than the corresponding C-H bond cleavage. This effect is particularly relevant in studying the mechanisms of enzymes that act on fructose.
D-Fructose is stable under normal conditions but will decompose at high temperatures and in strongly acidic or alkaline solutions.
IV. Experimental Protocols
A. Proposed Synthesis of D-Fructose-d-1
A plausible route for the synthesis of D-Fructose-d-1 involves the enzymatic isomerization of D-Glucose-d-1.
Experimental Workflow: Synthesis of D-Fructose-d-1
Caption: Proposed enzymatic synthesis of D-Fructose-d-1.
Methodology:
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Preparation of D-Glucose-d-1: D-Glucose-d-1 can be prepared by the reduction of D-glucono-δ-lactone with sodium amalgam in D₂O or by other established methods.
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Enzymatic Isomerization: D-Glucose-d-1 is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5). Immobilized glucose isomerase is added, and the mixture is incubated at an optimal temperature (typically around 60°C).
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or by observing the disappearance of the C1-H signal in ¹H NMR if starting from unlabeled glucose for method development.
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Purification: Once equilibrium is reached (typically a mixture of glucose and fructose), the enzyme is removed by filtration. The resulting solution is then subjected to chromatographic separation, such as high-performance liquid chromatography (HPLC) using an amino-propyl bonded silica column, to isolate D-Fructose-d-1.
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Characterization: The purified product is characterized by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and isotopic purity.
B. NMR Spectroscopic Analysis
